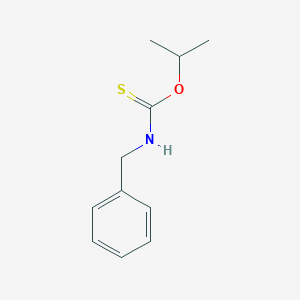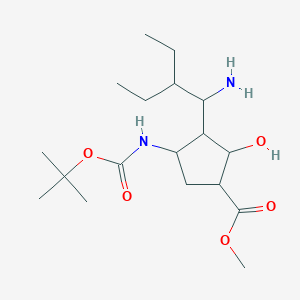
(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide is a chemical compound known for its role as a mitochondria-targeting probe. It is often used in scientific research to study mitochondrial functions and dysfunctions, which are implicated in various diseases, including neurodegenerative disorders and cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide typically involves the reaction of triphenylphosphine with 6-bromohexylamine, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions usually require a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions but with optimized parameters for higher yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions vary depending on the reaction type but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts .
Wissenschaftliche Forschungsanwendungen
(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed as a mitochondrial probe to study mitochondrial functions and dysfunctions.
Medicine: Investigated for its potential in targeting mitochondrial dysfunctions in diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of mitochondrial-targeted therapies and diagnostic tools.
Wirkmechanismus
The compound exerts its effects by targeting mitochondria. The triphenylphosphonium cation facilitates cellular uptake and accumulation in the mitochondria due to its lipophilic nature. Once inside the mitochondria, it can interact with mitochondrial components, affecting mitochondrial functions and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-Bromohexyl)triphenylphosphonium Bromide
- (3-Carboxypropyl)triphenylphosphonium Bromide
- (4-Carboxybutyl)triphenylphosphonium Bromide
Uniqueness
(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide is unique due to its aminohexyl group, which allows for additional functionalization and targeting capabilities compared to other similar compounds. This makes it particularly useful in studies involving mitochondrial targeting and dysfunction .
Eigenschaften
Molekularformel |
C24H30Br2NP |
|---|---|
Molekulargewicht |
523.3 g/mol |
IUPAC-Name |
6-aminohexyl(triphenyl)phosphanium;bromide;hydrobromide |
InChI |
InChI=1S/C24H29NP.2BrH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;;/h3-11,14-19H,1-2,12-13,20-21,25H2;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
ISVWGNSLFRCQBH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CCCCCCN)(C2=CC=CC=C2)C3=CC=CC=C3.Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12499707.png)

![2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride](/img/structure/B12499721.png)


![5-(4-fluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499745.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
![Methyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499754.png)
![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)

![2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B12499766.png)



